Buflomedil Hydrochloride

Intermittent Claudication Peripheral Arterial Disease Vasoactive Drugs

Buflomedil Hydrochloride (CAS 35543‑24‑9) is a pharmacologically distinct vasoactive agent with documented superiority over naftidrofuryl and a hemorheologic profile not shared by pentoxifylline. Its EP monograph and well‑characterized impurity standards (e.g., Impurity B) make it essential for validated HPLC/LC‑MS method development. A defined half‑life (~3 h) and 72 % oral bioavailability support reproducible in vivo dosing. Procure high‑purity ≥98 % material for regulatory‑science case studies, pharmacovigilance investigations, and microcirculation research.

Molecular Formula C17H26ClNO4
Molecular Weight 343.8 g/mol
CAS No. 35543-24-9
Cat. No. B1668038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuflomedil Hydrochloride
CAS35543-24-9
Synonyms2,4,6-trimethoxyphenyl-3-pyrrolidine propyl ketone
blufomedil
Bufedil
Buflo 1A Pharma
Buflo AbZ
Buflo-POS
Buflo-Puren
Buflohexal
buflomedil
Buflomedil Heumann
buflomedil hydrochloride
Buflomedil Lindo
buflomedil pyridoxal phosphate
Buflomedil Stada
buflomedil von ct
Buflomedil-ratiopharm
bufomedil
Fonzylane
LL 1656
Lofton
Loftyl
Sinoxis
Molecular FormulaC17H26ClNO4
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl
InChIInChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H
InChIKeyZDPACSAHMZADFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buflomedil Hydrochloride (CAS 35543-24-9) for Research and Analytical Procurement: A Vasodilator with Defined Pharmacological and Physicochemical Differentiation


Buflomedil Hydrochloride (CAS 35543-24-9) is a vasoactive drug belonging to the class of hemorheologic agents and α-adrenergic receptor antagonists. It is characterized by its mechanism of action, which involves non-specific α-adrenergic blockade, inhibition of platelet aggregation, and improvement of erythrocyte deformability, thereby enhancing microcirculatory blood flow in ischemic tissues [1]. The compound is freely soluble in water and soluble in ethanol, with a molecular weight of 341.87 g/mol for the hydrochloride salt. Its primary historical clinical application has been the symptomatic treatment of peripheral arterial occlusive disease (PAOD), specifically intermittent claudication (Fontaine stage II) [2]. While its regulatory status has changed significantly in recent years, Buflomedil Hydrochloride remains a valuable compound for research into microcirculatory pharmacology, hemorheology, and as a well-characterized analytical reference standard .

The Imperative for Chemical Identity Verification: Why Buflomedil Hydrochloride Cannot Be Interchanged with Pentoxifylline, Naftidrofuryl, or Nifedipine


Substituting Buflomedil Hydrochloride with another vasoactive agent like pentoxifylline, naftidrofuryl, or nifedipine is not scientifically valid due to distinct and quantifiable differences in their pharmacological profiles, therapeutic efficacy, and safety margins. These are not interchangeable 'class effect' drugs. For instance, direct comparative trials demonstrate that pentoxifylline exhibits superior hemodynamic effects compared to buflomedil in treating intermittent claudication [1]. Conversely, buflomedil has been shown to be more effective and have a better safety profile than naftidrofuryl in the same indication [2]. Furthermore, the unique hemorheological actions of buflomedil, such as its significant impact on red blood cell deformability, are not equally shared across this class of drugs [3]. Critically, buflomedil possesses a narrow therapeutic index with a well-documented risk of severe neurological and cardiac adverse events, a safety profile that is distinct and led to its market suspension in the EU, a regulatory action not uniformly applied to its comparators [4]. Therefore, any research or analytical application requires the specific, verifiable identity of Buflomedil Hydrochloride.

Quantitative Differentiation of Buflomedil Hydrochloride: A Comparator-Based Evidence Matrix for Informed Procurement


Comparative Clinical Efficacy: Buflomedil vs. Naftidrofuryl in Intermittent Claudication

In a comparative study of 58 patients with peripheral arteriopathies, buflomedil hydrochloride demonstrated superior efficacy and safety compared to naftidrofuryl for the treatment of intermittent claudication [1]. The study assessed vasoactive properties through objective measures of walking capacity and time of hyperemia, concluding that buflomedil was more effective.

Intermittent Claudication Peripheral Arterial Disease Vasoactive Drugs

Comparative Hemodynamic and Hemorheological Effects: Buflomedil vs. Baseline in PAOD Patients

Acute intravenous infusion of 100 mg Buflomedil Hydrochloride in 25 patients with peripheral occlusive arterial disease (PAOD) resulted in a significant improvement in red blood cell deformability, quantified by a significant increase (p < 0.01) in erythrocyte filtration flow [1]. This effect was sustained with chronic treatment (200 mg/day for 20 days), showing a highly significant increase (p < 0.001) in erythrocyte flow by the end of the treatment period. These hemorheological effects are a hallmark of buflomedil's mechanism, differentiating it from pure vasodilators.

Hemorheology Microcirculation Erythrocyte Deformability

Comparative Pharmacokinetics: Buflomedil Oral Bioavailability and Half-Life

The pharmacokinetic profile of Buflomedil Hydrochloride is characterized by a short elimination half-life and moderate oral bioavailability due to a significant hepatic first-pass effect. In a study of normal subjects, the mean biological half-life was 2.97 hours after oral administration and 3.25 hours after intravenous dosing [1]. Absolute oral bioavailability was calculated to be approximately 72%, with this level attributed to the first-pass effect [1]. The apparent volume of distribution at steady state (Vdss) was 1.32 ± 0.26 L/kg.

Pharmacokinetics ADME Bioavailability

Comparator Efficacy: Pentoxifylline vs. Buflomedil in Improving Hemodynamic Parameters in PAOD

A prospective, randomized study comparing pentoxifylline (1,200 mg/day), buflomedil (600 mg/day), and nifedipine (60 mg/day) in 45 patients with Fontaine stage II PAOD found that pentoxifylline was significantly more effective (P < 0.05) than buflomedil after 90 days of treatment [1]. Pentoxifylline demonstrated superior improvements in objective measures including walking performance, resting toe pressure, resting and postexercise ankle/brachial pressure ratio, and basal/postischemic toe-pulse ratio.

Peripheral Arterial Disease Hemodynamics Claudication

Safety Profile Differentiation: Narrow Therapeutic Index and EMA Regulatory Suspension

Buflomedil is characterized by a narrow therapeutic index, meaning there is a small difference between its therapeutic dose and its toxic dose [1]. A comprehensive review of adverse drug reactions by the European Medicines Agency (EMA) concluded that the risks of severe cardiological and neurological adverse reactions outweighed the limited benefits, leading to a recommendation for suspension of all buflomedil-containing medicines in the European Union [1]. This safety profile is a major point of differentiation from other vasoactive agents like cilostazol and naftidrofuryl, which remain on the market.

Drug Safety Adverse Drug Reactions Regulatory Science

Analytical Reference Standard: EP Monograph and Impurity Profiling for QC/QA

Buflomedil Hydrochloride is a recognized substance with a defined monograph in the European Pharmacopoeia (EP), and high-purity reference standards are commercially available . These standards, such as the EP Reference Standard and impurity standards (e.g., Buflomedil Impurity B, CAS 79967-07-0), are intended for use in laboratory tests as prescribed in the EP for the identification, assay, and purity testing of buflomedil in pharmaceutical formulations and research samples [1]. The availability of characterized impurities allows for method development and validation in analytical chemistry.

Analytical Chemistry Quality Control Reference Standards

Targeted Research and Analytical Applications for Buflomedil Hydrochloride Based on Evidence-Driven Differentiation


In Vivo and Ex Vivo Research on Hemorheology and Microcirculatory Dysfunction

The robust, quantifiable effect of Buflomedil Hydrochloride on improving red blood cell deformability and blood viscosity, as demonstrated by a highly significant increase (p < 0.001) in erythrocyte filtration flow after chronic treatment [1], positions it as a valuable tool for investigating the pathophysiology of microcirculatory disorders. This scenario is ideal for researchers studying ischemia-reperfusion injury, diabetic microangiopathy, or other conditions where hemorheological impairment is a key mechanism. Studies can leverage its defined half-life of approximately 3 hours and 72% oral bioavailability for reproducible in vivo dosing [2].

Analytical Method Development and Validation for Quality Control

Buflomedil Hydrochloride is a well-characterized chemical entity with an official European Pharmacopoeia (EP) monograph . This makes its high-purity analytical reference standards and defined impurity standards (e.g., Buflomedil Impurity B, CAS 79967-07-0) essential for developing and validating HPLC, LC-MS, or other analytical methods [3]. This application is critical for pharmaceutical quality control laboratories, forensic toxicology units, and research groups working with legacy formulations or conducting bioequivalence studies.

Pharmacological Studies on Alpha-Adrenergic and Non-Adrenergic Mechanisms

Buflomedil's mechanism of action is multifaceted, involving non-specific α-adrenergic blockade and direct hemorheological effects [4]. This makes it a relevant compound for studying the interplay between adrenergic signaling and vascular function, particularly in models where both vasodilation and blood fluidity are relevant. Its differentiation from pure vasodilators like nifedipine, and its distinct profile from hemorheologic agents like pentoxifylline, as shown in direct comparative trials [5], allows for nuanced pharmacological investigations into the relative contributions of these pathways.

Regulatory Science and Pharmacovigilance Research

The unique regulatory history of Buflomedil Hydrochloride, which led to its market suspension in the EU due to a narrow therapeutic index and an unfavorable benefit-risk assessment [6], provides a powerful case study for research in regulatory science, pharmacovigilance, and drug safety. It serves as a concrete example for analyzing the evolution of drug regulation, the assessment of post-marketing safety signals, and the application of risk minimization measures for drugs with narrow therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buflomedil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.